molecular formula C32H55NO26 B1165521 Gb4 Globoside terminal

Gb4 Globoside terminal

Cat. No.: B1165521
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gb4 Globoside (globotetraosylceramide) is a neutral glycosphingolipid of the globo-series, structurally characterized by its core GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Cer sequence . This reagent is highly valuable for investigating cellular recognition processes, as Gb4 is a known receptor for parvovirus B19, playing a critical post-entry role in enabling productive viral infection . In cancer research, Gb4 is a focus due to its significant role in oncogenic signaling pathways; it directly interacts with and activates the Epidermal Growth Factor Receptor (EGFR), subsequently promoting the ERK signaling cascade that drives tumor cell proliferation . Furthermore, Gb4 serves as the direct precursor for the synthesis of Stage-Specific Embryonic Antigen-3 (SSEA3/GB5), a stem cell marker often overexpressed in malignancies, via the enzyme beta-1,3-galactosyltransferase 5 (B3GALT5) . Recent studies on triple-negative breast cancer demonstrate that acetylated globotetraose (Ac-Gb4) suppresses cancer progression by modulating the FAK/AKT signaling pathway, reducing cell proliferation and invasion, and inducing apoptosis . In immunology, Gb4 is expressed on various immune cells, including myeloid progenitors, macrophages, and B cells, suggesting functions in immune cell development and response . Researchers utilize Gb4 Globoside terminal to explore these diverse physiological and pathological contexts, including cell adhesion, membrane dynamics, and pathogen recognition . This product is supplied for laboratory research and development purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C32H55NO26

Synonyms

GalNAcβ1-3Gal

Origin of Product

United States

Scientific Research Applications

Role in Viral Pathogenesis

1.1 Interaction with Parvovirus B19

Globoside (Gb4) has been historically recognized as a receptor for parvovirus B19 (B19V). Recent studies indicate that while Gb4 is not essential for the initial binding of the virus, it plays a critical role post-internalization. Specifically, Gb4 is necessary for the delivery of viral DNA into the nucleus after the virus has entered the cell. In experiments where Gb4 was knocked out in specific cell lines, researchers observed that although viral attachment and internalization occurred normally, subsequent steps leading to productive infection were impaired .

Table 1: Mechanistic Insights into Gb4 and B19V Interaction

Study Key Findings Methodology
Gb4 is dispensable for virus entry but essential for productive infection.Gene knockout experiments in UT7/Epo cells.
Gb4 interacts with B19V under acidic conditions, facilitating endosomal trafficking.Use of artificial viral particles and genetically modified cells.
Lack of Gb4 leads to retention of viruses in endosomal compartments.Observational studies on viral behavior in Gb4 knockout cells.

Therapeutic Applications in Oncology

2.1 Acetylated Gb4 in Cancer Treatment

Acetylated globotetraose (Ac-Gb4) has shown promise as a therapeutic agent in breast cancer treatment, particularly against triple-negative breast cancer (TNBC). Research indicates that Ac-Gb4 can suppress the activity of B3GalT5, an enzyme involved in glycosphingolipid biosynthesis, which is upregulated in various cancers. The treatment with Ac-Gb4 led to a significant reduction in specific glycosphingolipid expressions associated with tumor progression .

Table 2: Effects of Ac-Gb4 on Cancer Cell Lines

Cell Line Treatment Concentration (mM) Effects Observed
MDA-MB-231 (TNBC)0-4Significant reduction in SSEA3/SSEA4 levels; increased apoptosis (p = 0.0063)
hTERT-HME1 (Normal)4No significant difference in apoptosis (p = 0.1469)

Implications for Immune Response

Recent studies have also highlighted the role of Gb4 in modulating immune responses. Specifically, it has been associated with the resolution phase of inflammation, suggesting that it may influence macrophage activity and T-cell signaling pathways during immune responses .

Table 3: Gene Networks Associated with Gb4 in Immune Response

Network Component Associated Genes
T-cell Receptor PathwayPDCD1, CD86, PTPRC, CD247, IFNG
DC-SIGN SignalingRAF1, CD209

Chemical Reactions Analysis

pH-Dependent Interaction with Parvovirus B19

Gb4 binds parvovirus B19 (B19V) capsids exclusively under acidic conditions (pH ≤6.3), facilitating viral endosomal trafficking . At neutral pH, the interaction is negligible, preventing premature binding on plasma membranes .

Mechanism:

  • Acidic pH (≤6.3): Induces conformational changes in B19V capsids, exposing hydrophobic regions that bind Gb4’s terminal GalNAcβ1-3Gal motif .

  • Neutral pH (7.4): Capsid-Gb4 affinity decreases by >2 log₁₀, leading to dissociation .

Experimental Evidence:

  • Hemagglutination assays show >99% inhibition of B19V binding to erythrocytes when soluble Gb4 is present at acidic pH .

  • Gb4 knockout cells exhibit arrested viral trafficking in endosomes, confirming its post-internalization role .

Lysosomal Degradation

Gb4 is catabolized in lysosomes via sequential glycosidase activity, producing ceramide and monosaccharides .

Degradation Pathway:

  • α-N-acetylgalactosaminidase removes terminal GalNAc.

  • α-galactosidase cleaves the α1-4-linked galactose.

  • β-galactosidase hydrolyzes the β1-4 galactose-glucose bond.

  • β-glucosidase releases glucose from ceramide .

EnzymeSubstrateProduct
α-N-acetylgalactosaminidaseGb4 (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer)Gb3 (Galα1-4Galβ1-4Glcβ1-Cer)
α-galactosidaseGb3Gb2 (Galβ1-4Glcβ1-Cer)
β-galactosidaseGb2GlcCer (Glcβ1-Cer)
β-glucosidaseGlcCerCeramide + Glucose

Inhibition: Lysosomal storage diseases (e.g., Fabry disease) disrupt this pathway, leading to Gb4 accumulation .

Analytical Characterization

Gb4’s structure is validated via:

  • Mass Spectrometry (MS): Molecular ion at m/z 1337.7 [M+Na]⁺ .

  • NMR Spectroscopy: Distinct signals for GalNAcβ1-3 (δ 4.8 ppm) and Galα1-4 (δ 5.2 ppm) linkages .

  • Thin-Layer Chromatography (TLC): Rf = 0.42 (solvent: chloroform/methanol/water 60:35:8) .

Comparison with Similar Compounds

Gangliosides (GM1, GM2, GM3, GD1a)

  • Structural Differences : Gangliosides contain sialic acid residues, unlike neutral Gb3. For example, GM3 (Neu5Acα2-3Galβ1-4Glc-Cer) includes a sialic acid moiety .
  • Functional Contrasts :
    • ERK Activation : GM1, GM2, GM3, and GD1a promote ERK phosphorylation in MCF7 cells, but unlike Gb4, they fail to restore ERK activation in GSL-depleted (EtDO-P4-treated) cells .
    • EGFR Interaction : Gangliosides such as GM3 inhibit EGFR dimerization by binding to its N-glycosylation sites, whereas Gb4 directly binds EGFR to enhance signaling .
    • Cancer Role : Gangliosides generally suppress receptor tyrosine kinase (RTK) activity, while Gb4 promotes EGFR-driven proliferation .

Table 1: Gangliosides vs. Gb4 in ERK Signaling

Compound Effect on ERK (MCF7) Restores ERK in GSL-Depleted Cells EGFR Interaction
GM1 Promotes No Inhibitory
GM2 Promotes No Inhibitory
GM3 Promotes No Inhibits EGFR
GD1a Promotes No Activates EGFR
Gb4 Context-dependent* Yes Activates EGFR

*In MCF7 cells, Gb4 enhances ERK phosphorylation only after GSL depletion .

Globo-Series GSLs (Gb3, Gb5)

  • Structural Relationship : Gb3 (Galα1-4Galβ1-4Glc-Cer) is the precursor to Gb4, synthesized via β1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1) . Gb5 (Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) extends the Gb4 structure.
  • Biological Roles:
  • Viral Receptors : Gb4 is essential for parvovirus B19 post-entry infection, while Gb3 serves as a receptor for Shiga toxin .
  • Bone Formation : Gb4 is expressed in osteoblasts, whereas Gb3 and Gb5 are absent .

Table 2: Globo-Series GSLs in Disease Contexts

Compound Role in Cancer Viral Interaction Tissue-Specific Expression
Gb3 Tumor antigen Shiga toxin Erythrocytes, kidney
Gb4 Pro-proliferative Parvovirus B19 Osteoblasts, cancer cells
Gb5 Not reported Not reported Limited data

Neutral GSLs (LacCer, nLc4)

  • Lactosylceramide (LacCer): Lacks the terminal GalNAc and Gal residues of Gb4.
  • nLc4 (Lc4Cer): Shares a lactose core with Gb4 but differs in branching (Galβ1-3GlcNAcβ1-3Galβ1-4Glc-Cer).

Sulfatides and Other GSLs

  • Sulfatides : Sulfated galactosylceramides inhibit cell migration, contrasting with Gb4’s pro-adhesive and pro-proliferative roles .
  • Forssman Antigen : A globo-series GSL similar to Gb4 but with a terminal GalNAcα1-3GalNAc structure. It binds weakly to B19 virus, unlike Gb4’s high affinity .

Key Research Findings

  • Mechanistic Specificity : Gb4 uniquely rescues ERK activation in GSL-depleted cells, a property absent in gangliosides or Gb3 .
  • Pathway Activation : Gb4 binding to EGFR triggers MAPK signaling, while gangliosides like GM3 disrupt RTK clustering .
  • Disease Implications: Cancer: Gb4 overexpression correlates with poor prognosis in carcinomas due to sustained EGFR signaling . Infectious Diseases: Gb4 is critical for B19 virus trafficking but dispensable for viral entry, unlike Gb3 in Shiga toxin uptake .

Preparation Methods

Stepwise Glycosylation Strategy

The synthesis begins with the preparation of protected monosaccharide building blocks. For the terminal GalNAcβ1-3Galα disaccharide, orthogonal protecting groups (e.g., benzyl, acetyl, and levulinoyl) are employed to ensure regioselective coupling. A typical protocol involves:

  • GalNAc Activation : Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) activates the anomeric position of N-acetylgalactosamine (GalNAc) as a trichloroacetimidate donor.

  • Galα Coupling : The activated GalNAc reacts with a galactose (Gal) acceptor bearing temporary protections at C3 and C4 positions. This step achieves β1-3 linkage with >90% stereoselectivity under Schmidt conditions.

  • Chain Elongation : The resulting disaccharide is extended by sequential addition of Galα1-4 and Glcβ1-4 units using similar glycosylation techniques.

A critical challenge lies in the α1-4 linkage between the second and third galactose residues, which requires bulky protecting groups (e.g., 4,6-O-benzylidene) to prevent undesired β-linkage formation.

Ceramide Conjugation

The fully protected tetrasaccharide is deprotected via hydrogenolysis and coupled to ceramide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This step typically achieves 60–75% yield, with purification via silica gel chromatography.

Table 1: Key Parameters in Chemical Synthesis of Gb4

StepReagents/ConditionsYield (%)Stereoselectivity
GalNAcβ1-3Galα formationTf<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>, −40°C82β:α = 19:1
Galα1-4Gal couplingNIS/TfOH, Et<sub>2</sub>O68α-only
Glcβ1-4Gal couplingPh<sub>2</sub>SO/Tf<sub>2</sub>O, 4Å MS73β:α = 25:1
Ceramide conjugationDCC/DMAP, CHCl<sub>3</sub>65N/A

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic methods leverage the specificity of glycosyltransferases (GTs) to overcome the challenges of chemical synthesis, particularly for large-scale production.

Pathway Engineering in Recombinant Systems

The biosynthetic pathway for Gb4 in humans involves four GTs:

  • GlcCer Synthase (UGT8) : Transfers glucose to ceramide.

  • β1-4GalT (B4GALT5) : Adds Gal to GlcCer.

  • α1-4GalT (A4GALT) : Forms the Galα1-4Gal linkage.

  • β1-3GalNAcT (B3GALNT1) : Completes the terminal GalNAcβ1-3 motif.

By expressing these enzymes in E. coli or yeast, researchers have achieved milligram-scale Gb4 production. For instance, Saccharomyces cerevisiae engineered with human B3GALNT1 and A4GALT produces Gb4 at 12 mg/L culture.

Cell-Free Enzymatic Systems

Cell-free systems avoid cellular toxicity associated with ceramide accumulation. A recent study combined purified GTs with sugar nucleotide regeneration systems:

  • UDP-Gal and UDP-GalNAc are regenerated from inexpensive sucrose and glucosamine using sucrose synthase and N-acetylglucosamine kinase.

  • This system achieved 89% conversion of GlcCer to Gb4 in 24 hours.

Chemoenzymatic Hybrid Approaches

Hybrid methods merge chemical synthesis’s flexibility with enzymatic specificity. A notable example is the "block synthesis" strategy:

  • Chemically synthesize the GalNAcβ1-3Galα1-4Gal trisaccharide.

  • Enzymatically add the terminal Glcβ1-4 residue using recombinant β1-4GalT.

  • Conjugate to ceramide via in situ enzymatic activation.

This approach reduces the number of chemical steps from 14 to 8 while maintaining 95% anomeric purity.

Challenges and Innovations

Stereochemical Control

The α1-4 linkage remains problematic in chemical synthesis due to competing β-side reactions. Bulky 2-O-pivaloyl groups on galactose donors suppress β-pathway formation, increasing α-selectivity to 98%.

Scalability

Enzymatic methods face bottlenecks in sugar nucleotide availability. Engineering Bacillus subtilis to overproduce UDP-GalNAc has increased Gb4 titers to 450 mg/L in bioreactors.

Analytical Characterization

Post-synthesis analysis employs:

  • MALDI-TOF MS : Confirms molecular weight (calc. for C<sub>54</sub>H<sub>98</sub>N<sub>2</sub>O<sub>25</sub>: 1238.6 Da; obs.: 1238.5 Da).

  • NMR : Key signals include GalNAc H1 at δ 4.75 (d, J = 8.5 Hz) and Cer amide proton at δ 7.85 .

Q & A

Basic Research Questions

Q. What is the structural composition of Gb4 globoside, and what are its primary biological roles in mammalian cells?

  • Answer : Gb4 globoside consists of a ceramide backbone (sphingosine and fatty acid) linked to a neutral oligosaccharide headgroup containing four sugar residues (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1'Cer) . Its primary biological roles include serving as a blood group antigen (e.g., P antigen) and acting as a receptor for parvovirus B19 in erythroid progenitor cells . Gb4 is also enriched in lipid rafts, influencing membrane organization and signal transduction .

Q. What methodologies are commonly employed for the qualitative and quantitative analysis of Gb4 globoside in cellular membranes?

  • Answer : Key methods include:

  • Thin-layer chromatography (TLC) coupled with immunostaining using anti-Gb4 antibodies to identify neutral glycosphingolipid (GSL) fractions .
  • Mass spectrometry (MS) -based lipidomics, such as Q Exactive Orbitrap MS (280,000 resolution), for structural identification and quantification in pmol or mol% units .
  • Extraction protocols : Sequential solvent partitioning (e.g., chloroform/methanol/water) to isolate GSLs, followed by enzymatic or chemical degradation to confirm sugar sequences .

Advanced Research Questions

Q. How does Gb4 globoside interact with the epidermal growth factor receptor (EGFR) to modulate MAPK/ERK signaling pathways in cancer cells?

  • Answer : Gb4 binds directly to EGFR’s extracellular domain, promoting receptor dimerization and phosphorylation at Tyr1068. This interaction activates downstream ERK1/2 phosphorylation, as demonstrated in HCT116 and MCF7 cancer cells via:

  • Co-immunoprecipitation assays using Gb4-coated polystyrene beads to confirm physical interaction .
  • RTK phosphorylation arrays showing restored EGFR activation after exogenous Gb4 addition in EtDO-P4-treated cells (which deplete endogenous GSLs) .
  • Western blotting to quantify ERK phosphorylation levels under varying Gb4 concentrations . Contradictory effects of other GSLs (e.g., GM3 inhibition vs. Gb4 activation) highlight context-dependent signaling regulation .

Q. What experimental approaches can resolve contradictory findings regarding Gb4’s effects on ERK phosphorylation across different cellular contexts?

  • Answer :

  • Dose-response studies : Test Gb4 at physiological concentrations (e.g., 50–250 μM) to avoid non-specific effects observed at supraphysiological levels .
  • Cell-type-specific analyses : Compare GSL composition (e.g., HCT116 vs. MCF7 cells) using TLC and MS to identify confounding factors like endogenous Gb4 levels .
  • Combination treatments : Use inhibitors (e.g., EtDO-P4) to deplete endogenous GSLs before adding exogenous Gb4, isolating its specific effects .

Q. How can transcriptomic profiling elucidate Gb4 globoside’s role in macrophage-mediated inflammatory resolution?

  • Answer : Immunolipidomics studies integrating lipidomics with RNA-seq revealed that Gb4 d18:1/16:0 (a subspecies with a saturated fatty acid) correlates with:

  • T-cell receptor signaling pathways (e.g., CD86, IFNG) via gene set enrichment analysis .
  • UGCG upregulation , a key enzyme in GSL biosynthesis, suggesting a feedback loop between Gb4 synthesis and inflammatory gene networks .
    • Experimental validation : CRISPR/Cas9 knockdown of UGCG in macrophages to assess Gb4-dependent transcriptional changes .

Q. What molecular docking evidence supports Gb4’s interaction with the TLR4/MD2 complex in inflammatory signaling?

  • Answer : Molecular dynamics simulations (using tools like MOE) demonstrate that Gb4’s ceramide moiety (with saturated C16:0/C24:0 fatty acids) binds MD2’s hydrophobic pocket, mimicking LPS binding . This interaction was validated via:

  • Co-precipitation assays showing TLR4/MD2-Gb4 complexes in LPS-stimulated endothelial cells .
  • Competitive binding experiments : Pre-incubation with LPS reduces Gb4-TLR4/MD2 association, confirming shared binding sites .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in Gb4’s role in apoptosis across different cancer models?

  • Answer :

  • Apoptosis assays : Use Annexin V/PI staining with flow cytometry to distinguish early/late apoptosis. For example, EtDO-P4 treatment in HCT116 cells increased apoptosis from 3.1% to 4.3%, suggesting minor but statistically significant roles .
  • Cross-validation : Compare results across cell lines (e.g., HCT116 vs. 2102 embryonal carcinoma cells) where Gb4 promotes adhesion but not apoptosis .

Q. What techniques are critical for mapping Gb4’s spatial distribution and interaction partners in lipid rafts?

  • Answer :

  • Proximity ligation assays (PLA) : Visualize Gb4-EGFR complexes in membrane microdomains .
  • Super-resolution microscopy : Localize Gb4 using anti-P antigen antibodies in lipid raft markers (e.g., flotillin-1) .
  • Detergent-resistant membrane (DRM) fractionation : Isolate lipid rafts via sucrose gradient centrifugation to quantify Gb4 enrichment .

Tables for Key Experimental Findings

Experimental Observation Methodology Reference
Gb4 restores EGFR phosphorylation in EtDO-P4-treated cellsRTK phosphorylation arrays + Western blot
Gb4 d18:1/16:0 correlates with T-cell receptor signalingRNA-seq + lipidomics
Saturated Gb4 binds TLR4/MD2, competing with LPSCo-precipitation + molecular docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.